1-(Dodecylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-(Dodecylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a dodecylsulfanyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The dodecylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable dodecylthiol reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(Dodecylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(Dodecylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The dodecylsulfanyl group can facilitate interactions with lipid membranes, potentially affecting the compound’s distribution and activity within biological systems .
Comparison with Similar Compounds
- 1-(Dodecylsulfanyl)-2-nitrobenzene
- 1-(Dodecylsulfanyl)-4-(trifluoromethyl)benzene
- 2-Nitro-4-(trifluoromethyl)benzene
Uniqueness: 1-(Dodecylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dodecylsulfanyl group provides hydrophobic characteristics. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H28F3NO2S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-dodecylsulfanyl-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H28F3NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-26-18-13-12-16(19(20,21)22)15-17(18)23(24)25/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
KHIZPZYIFRDVGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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